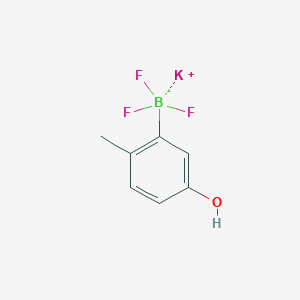

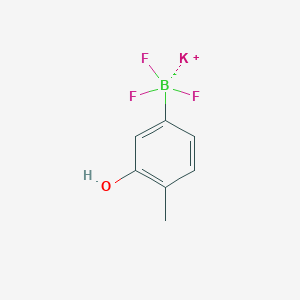

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

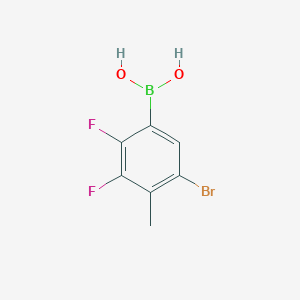

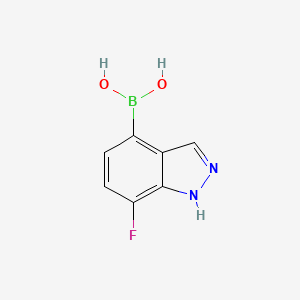

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate is a chemical compound with the molecular formula C7H7BF3KO . It is a boronic acid derivative that has been widely used in various scientific fields.

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The synthesis of α-amino esters has been achieved through the Petasis borono-Mannich multicomponent reaction using ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions .Molecular Structure Analysis

The molecular weight of this compound is 214.03 g/mol . The molecular structure can be represented by the SMILES notation: [K+].CC1=CC=CC=C1B-(F)F .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis

This compound is a crystalline powder . The exact melting point and boiling point are not specified in the sources .Scientific Research Applications

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and catalysis. This compound has been used in organic synthesis to synthesize a variety of compounds, including amino acids, peptides, and carbohydrates. This compound has also been used to synthesize a variety of drugs, including antibiotics, anti-inflammatory agents, and antifungal agents. In addition, this compound has been used as a catalyst in a variety of reactions, including the synthesis of polymers, the synthesis of organometallic compounds, and the synthesis of organosilicon compounds.

Mechanism of Action

The mechanism of action of Potassium (5-hydroxy-2-methylphenyl)trifluoroborate is not yet fully understood. However, it is believed that this compound acts as an acid-base catalyst, promoting the formation of covalent bonds between molecules. In addition, this compound is believed to act as an oxidizing agent, promoting the oxidation of organic molecules.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to have antifungal activity, and has been shown to inhibit the growth of a variety of fungi, including Candida albicans and Aspergillus niger. This compound has also been shown to have antioxidant activity, and has been shown to scavenge reactive oxygen species.

Advantages and Limitations for Lab Experiments

The main advantage of using Potassium (5-hydroxy-2-methylphenyl)trifluoroborate in lab experiments is its stability and chemical reactivity. This compound is highly stable, and is not easily degraded or oxidized. In addition, this compound has a wide range of chemical reactivity, and can be used to synthesize a variety of compounds. However, this compound has some limitations. This compound is not water soluble, and must be dissolved in an organic solvent before it can be used in experiments. In addition, this compound is a strong acid, and must be handled with care.

Future Directions

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate has a wide range of potential applications in scientific research. For example, this compound could be used to synthesize a variety of drugs, including antibiotics, anti-inflammatory agents, and antifungal agents. In addition, this compound could be used in catalysis to synthesize a variety of polymers, organometallic compounds, and organosilicon compounds. Finally, this compound could be used as an antioxidant, to scavenge reactive oxygen species.

Synthesis Methods

Potassium (5-hydroxy-2-methylphenyl)trifluoroborate can be synthesized either through a multi-step reaction sequence or through a single-step reaction sequence. The multi-step reaction sequence involves the reaction of 5-hydroxy-2-methylphenol with trifluoroboric acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The single-step reaction sequence involves the reaction of 5-hydroxy-2-methylphenol with trifluoroborate anion in the presence of a base, such as sodium hydroxide or potassium hydroxide.

Safety and Hazards

properties

IUPAC Name |

potassium;trifluoro-(5-hydroxy-2-methylphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c1-5-2-3-6(12)4-7(5)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDFOSXLTFTOKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)O)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)

![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)